5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione
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Overview
Description
5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione typically involves the use of 3-chloro-4-fluorophenylboronic acid as a starting material . The synthetic route often includes a Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . The reaction conditions generally involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Chemical Reactions Analysis
5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylboronic acid: Used as a starting material in the synthesis of the compound.
3-Chloro-4-fluorophenol: Another related compound with similar chemical properties.
Properties
IUPAC Name |
5-chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)8-2-4-12(17)11(16)6-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBXUWYLABOFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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